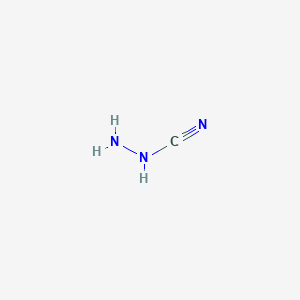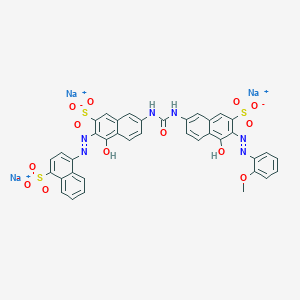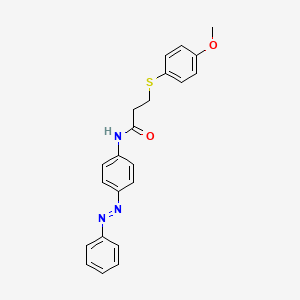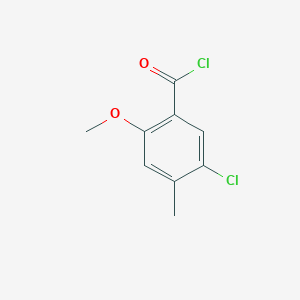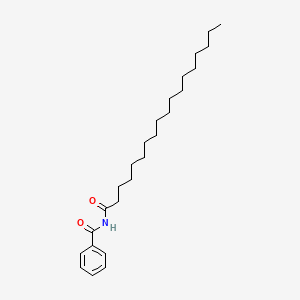![molecular formula C26H44N2O3 B14148519 n-[(2-Methoxyphenyl)carbamoyl]octadecanamide CAS No. 6947-54-2](/img/structure/B14148519.png)
n-[(2-Methoxyphenyl)carbamoyl]octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide: is a chemical compound with the molecular formula C26H45NO3 It is known for its unique structure, which includes a long octadecanamide chain and a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-[(2-Hydroxyphenyl)carbamoyl]octadecanamide.
Reduction: Formation of N-[(2-Methoxyphenyl)carbamoyl]octadecanamine.
Substitution: Formation of N-[(2-Substituted phenyl)carbamoyl]octadecanamide.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to cell death. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
N-[(2-Methoxyphenyl)carbamoyl]benzoic acid: Similar structure but with a benzoic acid group instead of an octadecanamide chain.
N-[(2-Methoxyphenyl)carbamoyl]methylamine: Similar structure but with a methylamine group instead of an octadecanamide chain.
Uniqueness
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide is unique due to its long hydrophobic octadecanamide chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and surfactant formulations.
特性
CAS番号 |
6947-54-2 |
|---|---|
分子式 |
C26H44N2O3 |
分子量 |
432.6 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(29)28-26(30)27-23-20-18-19-21-24(23)31-2/h18-21H,3-17,22H2,1-2H3,(H2,27,28,29,30) |
InChIキー |
WJBJHSKWTNKJNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
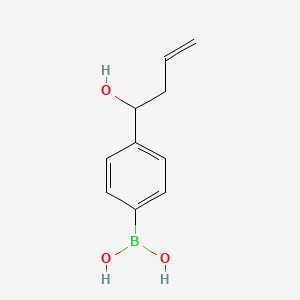
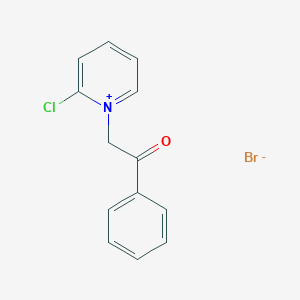
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
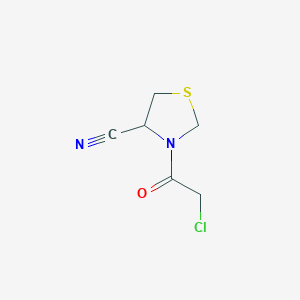
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)
